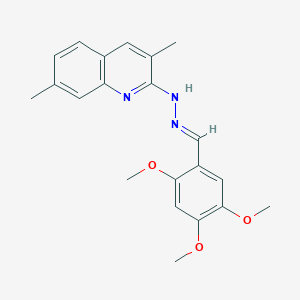
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, also known as GBR-12909, is a compound that belongs to the piperazine family. It is a selective dopamine reuptake inhibitor that has been widely studied for its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been used as a research tool to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has also been used to investigate the effects of dopamine on behavior, cognition, and mood.
Mécanisme D'action
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine selectively inhibits the reuptake of dopamine by binding to the dopamine transporter protein. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling. The increased dopamine signaling can have various effects on behavior, cognition, and mood.
Biochemical and physiological effects:
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been shown to increase dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in various biochemical and physiological effects such as increased locomotor activity, improved cognitive function, and enhanced mood. However, prolonged exposure to 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can lead to dopamine receptor downregulation and desensitization, which can result in a decrease in dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine also has some limitations, including its potential for dopamine receptor downregulation and desensitization, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study the effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on dopamine signaling and its potential for dopamine receptor downregulation and desensitization.
Méthodes De Synthèse
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can be synthesized by the reaction of 1-(2-methoxybenzyl)piperazine with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The product can be purified by column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUKIULEVMQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)



![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)
![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)


![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)